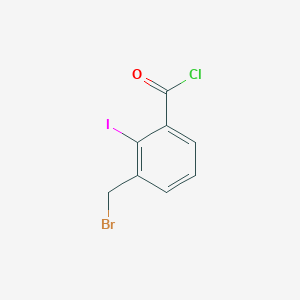
3-(Bromomethyl)-2-iodobenzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Bromomethyl)-2-iodobenzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides It is characterized by the presence of bromomethyl and iodo substituents on the benzene ring, along with a benzoyl chloride functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2-iodobenzoyl chloride typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 2-iodobenzoic acid, followed by the conversion of the resulting bromomethyl derivative to the corresponding benzoyl chloride using thionyl chloride or oxalyl chloride under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Bromomethyl)-2-iodobenzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols.
Coupling Reactions: The iodo substituent can participate in palladium-catalyzed coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.
Hydrolysis: The benzoyl chloride group can be hydrolyzed to the corresponding benzoic acid derivative in the presence of water or aqueous base.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used under mild conditions.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate and solvents such as tetrahydrofuran (THF), are typically employed.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used to hydrolyze the benzoyl chloride group.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Coupling Reactions: Products include biaryl compounds and alkynyl derivatives.
Hydrolysis: The major product is 3-(Bromomethyl)-2-iodobenzoic acid.
Wissenschaftliche Forschungsanwendungen
3-(Bromomethyl)-2-iodobenzoyl chloride has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the development of novel drug candidates, particularly those targeting cancer and infectious diseases.
Material Science: It is employed in the synthesis of functionalized polymers and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(Bromomethyl)-2-iodobenzoyl chloride in chemical reactions involves the activation of the benzoyl chloride group towards nucleophilic attack, as well as the participation of the bromomethyl and iodo substituents in various coupling and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or coupling partner.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Bromomethyl)-2-chlorobenzoyl chloride
- 3-(Bromomethyl)-2-fluorobenzoyl chloride
- 3-(Bromomethyl)-2-bromobenzoyl chloride
Uniqueness
3-(Bromomethyl)-2-iodobenzoyl chloride is unique due to the presence of both bromomethyl and iodo substituents, which confer distinct reactivity patterns. The iodo group, in particular, enhances its suitability for palladium-catalyzed coupling reactions, making it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
920759-99-5 |
|---|---|
Molekularformel |
C8H5BrClIO |
Molekulargewicht |
359.38 g/mol |
IUPAC-Name |
3-(bromomethyl)-2-iodobenzoyl chloride |
InChI |
InChI=1S/C8H5BrClIO/c9-4-5-2-1-3-6(7(5)11)8(10)12/h1-3H,4H2 |
InChI-Schlüssel |
CQLFCNVHOBEOSM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)C(=O)Cl)I)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-(5-bromobenzo[D]oxazol-2-YL)acetate](/img/structure/B15174404.png)
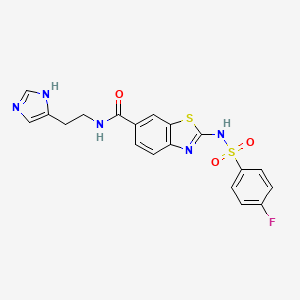
![2-[4-(3-Methylpyrazin-2-yl)phenyl]acetic acid](/img/structure/B15174420.png)

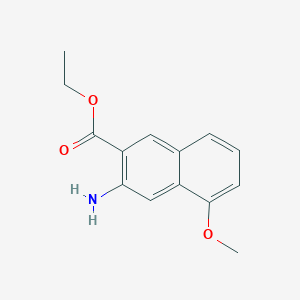


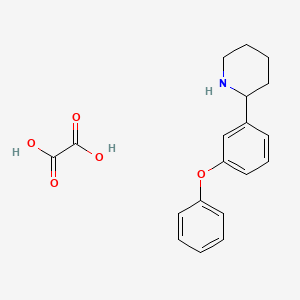

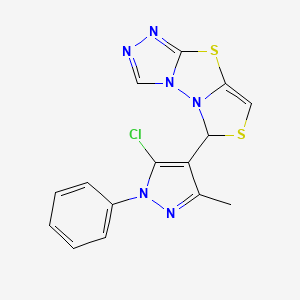
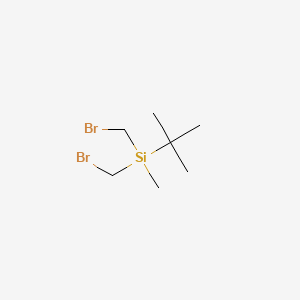
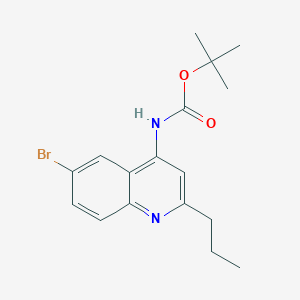
![tert-Butyl [2-(1-benzothiophen-3-yl)ethyl]carbamate](/img/structure/B15174467.png)
![N-[2-(3,4-dichlorophenyl)prop-2-en-1-yl]benzamide](/img/structure/B15174468.png)
